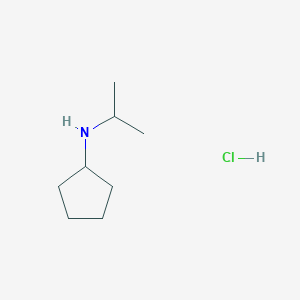

Cyclopentylisopropylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propan-2-ylcyclopentanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)9-8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAPWTFBZLJWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590462 | |

| Record name | N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52703-17-0, 1170802-25-1 | |

| Record name | N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(propan-2-yl)cyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Contemporary Chemical Sciences

Cyclopentylisopropylamine hydrochloride is a secondary amine salt. Its structure, featuring a cyclopentyl ring and an isopropyl group attached to a nitrogen atom, places it within the broader class of cycloalkylamines. These are organic compounds that are fundamental building blocks in synthetic organic chemistry. The formation of a hydrochloride salt is a common practice in chemical and pharmaceutical sciences to improve the stability and solubility of amine compounds.

The study of such amine hydrochlorides is relevant to several areas of contemporary chemistry. The presence of both a cyclic and an acyclic alkyl group on the nitrogen atom creates a molecule with specific steric and electronic properties. These properties can influence its reactivity, its potential as a ligand in coordination chemistry, or its utility as a precursor in the synthesis of more complex molecules.

Rationale for Comprehensive Scientific Investigation of Cyclopentylisopropylamine Hydrochloride

The scientific investigation of Cyclopentylisopropylamine hydrochloride is warranted for several reasons rooted in its chemical nature. As a secondary amine, it serves as a versatile intermediate in a variety of organic reactions. The unique combination of its alkyl substituents could impart novel properties to larger molecules synthesized from it.

Furthermore, the hydrochloride salt form is of particular interest in fields such as medicinal chemistry and materials science. The study of its solid-state properties, such as crystal structure and polymorphism, could reveal important information for its handling and potential applications. A comprehensive investigation would aim to fully characterize its physical and chemical properties, providing a foundational dataset for its potential use in various research and development endeavors.

Table 1: Physicochemical Properties of N-Isopropylcyclopentanamine (the free base)

| Property | Value |

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | N-propan-2-ylcyclopentanamine |

| InChI Key | HGEXOWFANSIFAZ-UHFFFAOYSA-N |

| SMILES | CC(C)NC1CCCC1 |

Overview of Research Domains Applicable to Cyclopentylisopropylamine Hydrochloride

Historical and Current Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through a two-step process: first, the formation of the secondary amine, N-isopropylcyclopentylamine, followed by its conversion to the corresponding hydrochloride salt.

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The most direct and widely employed method for the synthesis of N-isopropylcyclopentylamine is the reductive amination of cyclopentanone (B42830) with isopropylamine (B41738). This reaction involves the initial formation of an intermediate imine (or the corresponding iminium ion), which is then reduced in situ to the desired secondary amine.

Step 1: Reductive Amination Cyclopentanone reacts with isopropylamine to form an unstable N-isopropylcyclopentan-1-imine intermediate. This intermediate is not isolated but is immediately reduced to N-isopropylcyclopentylamine.

Step 2: Hydrochloride Salt Formation The resulting N-isopropylcyclopentylamine is a basic oil. It is converted to its more stable, crystalline hydrochloride salt by treatment with hydrochloric acid. spectroscopyonline.com This reaction is a straightforward acid-base neutralization. spectroscopyonline.com The salt formation improves the compound's stability and handling properties. A common method involves dissolving the free amine in a suitable organic solvent, such as diethyl ether or isopropanol, and adding a solution of hydrogen chloride (e.g., HCl in ether or aqueous HCl) to precipitate the salt. sciencemadness.org

Optimization Strategies in this compound Synthesis

Optimization of the synthesis primarily focuses on the reductive amination step, aiming to maximize yield and purity while minimizing side products. Key strategies involve the choice of reducing agent and reaction conditions.

Several reducing agents can be employed for this transformation, each with distinct advantages and disadvantages.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a particularly mild and selective reagent for reductive aminations. organic-chemistry.org It tolerates a wide range of functional groups and is less toxic than other reagents like sodium cyanoborohydride. sigmaaldrich.cn The reaction can be performed as a one-pot procedure where the ketone, amine, and reducing agent are mixed together in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). mdma.chnih.gov Acetic acid can be used as a catalyst for reactions involving ketones. nih.govorganic-chemistry.org

Catalytic Hydrogenation: This method involves reacting cyclopentanone and isopropylamine in the presence of hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. researchgate.net This approach is considered a "green" method as its only byproduct is water. However, it requires specialized high-pressure hydrogenation equipment. The selectivity towards the secondary amine can be controlled by reaction conditions such as temperature, pressure, and the presence of ammonia (B1221849) to suppress side reactions. google.com

Other Borohydride (B1222165) Reagents: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be used. NaBH₃CN is effective but highly toxic. NaBH₄ is a stronger reducing agent and can reduce the ketone directly, so the reaction often requires a two-step, indirect procedure where the imine is pre-formed before the addition of the reductant. mdma.ch

The choice of solvent is also critical. While 1,2-dichloroethane is often preferred for NaBH(OAc)₃ reductions, other solvents like methanol (B129727) or even water have been used for different reductive amination protocols. nih.govorganic-chemistry.org

Table 1: Comparison of Reductive Amination Methods for N-isopropylcyclopentylamine Synthesis

| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Borohydride Reduction | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Amine, Ketone, NaBH(OAc)₃ in DCE, Room Temp | High selectivity, mild conditions, one-pot procedure, tolerates sensitive functional groups. organic-chemistry.orgnih.gov | Reagent cost, solvent waste. |

| Catalytic Hydrogenation | H₂ gas with Pd/C or Raney Ni catalyst | Amine, Ketone, Solvent (e.g., EtOH), H₂ pressure, elevated temp. | "Green" (byproduct is water), high atom economy, catalyst can be recycled. researchgate.net | Requires specialized high-pressure equipment, potential for over-reduction. |

| Alternative Borohydride | Sodium Cyanoborohydride (NaBH₃CN) | Amine, Ketone, NaBH₃CN in MeOH, pH control | Effective and well-established. | Highly toxic cyanide byproducts. sigmaaldrich.cn |

Stereoselective Synthesis Approaches for this compound

The parent molecule, N-isopropylcyclopentylamine, is achiral. Therefore, stereoselective synthesis is not relevant for the preparation of the core, unsubstituted scaffold. However, if a substituent is present on the cyclopentyl ring (for example, at the 2- or 3-position), a chiral center is created, and stereoselective synthesis becomes a critical consideration.

For a hypothetical synthesis of a chiral derivative, such as (R)- or (S)-N-isopropyl-(2-methylcyclopentyl)amine, an asymmetric reductive amination would be required. Strategies to achieve this include:

Starting from a Chiral Ketone: Using an enantiomerically pure starting material, such as (R)- or (S)-2-methylcyclopentanone, would lead to the corresponding chiral amine. The challenge then becomes the enantioselective synthesis of the starting ketone.

Use of Chiral Catalysts: A modern approach involves the direct asymmetric reductive amination of the prochiral ketone using a chiral catalyst. For instance, ruthenium-based catalysts with chiral ligands like BINAP have been successfully used for the highly enantioselective reductive amination of various ketones in the presence of an amine source and hydrogen gas. nih.gov

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers a powerful method for asymmetric reductive amination. nih.govresearchgate.net By selecting or engineering an appropriate enzyme, it is possible to convert a prochiral ketone and an amine into a single stereoisomer of the chiral amine product with high enantioselectivity. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.

Structural Modification Strategies for this compound Scaffold

Modifications can be made to the N-isopropyl group, the cyclopentyl ring, or the amine nitrogen itself.

N-Alkylation/N-Arylation: The secondary amine of N-isopropylcyclopentylamine can be further functionalized. For example, reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) or a different carbonyl compound via a second reductive amination can yield tertiary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides (e.g., acetyl chloride or benzoyl chloride) in the presence of a base will produce the corresponding N-amides. This strategy is common in the synthesis of bioactive molecules. researchgate.netnih.gov

Cyclopentyl Ring Modification: A wide range of analogues can be generated by starting with substituted cyclopentanones in the initial reductive amination step. Using starting materials like 3-methoxycyclopentanone (B7938530) or 2-phenylcyclopentanone would yield derivatives with functional groups on the carbocyclic ring. scribd.com

Isopropyl Group Modification: The synthesis can be adapted to produce analogues by replacing isopropylamine with other primary amines in the reductive amination step. Using amines like propylamine, benzylamine, or aniline (B41778) would result in different N-substituted cyclopentylamines. nih.gov

Novel Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers advanced methods for the efficient production of amine derivatives and libraries of analogues.

Flow Chemistry: Continuous flow synthesis is increasingly used for the production of amines. vapourtec.comresearchgate.netacs.org Reductive aminations can be performed in packed-bed reactors containing a solid-supported catalyst (for hydrogenation) or by pumping reagents through heated coils. researchgate.net This technology allows for excellent control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Multicomponent Reactions: One-pot reactions involving three or more starting materials can rapidly generate molecular complexity. A multicomponent reaction using cyclopentanone, an amine, and a third reactant could potentially be designed to create highly functionalized cyclopentylamine (B150401) derivatives in a single step.

Biocatalytic Cascades: Combining multiple enzymes in a one-pot reaction can create efficient synthetic cascades. For instance, an alcohol oxidase could first convert a cyclopentanol (B49286) derivative to the corresponding ketone, which is then aminated in situ by a transaminase or reductive aminase to produce a chiral amine derivative. nih.gov

Impurity Profiling and Control in this compound Synthesis

The production of high-purity this compound necessitates a thorough understanding and control of potential impurities. The impurity profile is intrinsically linked to the synthetic methodology employed. A common and efficient route to N-substituted cyclopentylamines is the reductive amination of cyclopentanone. This process, while effective, can lead to the formation of several byproducts that must be identified and controlled to ensure the quality of the final product.

Identification of Synthetic Byproducts and Impurities in this compound

The primary synthetic route to Cyclopentylisopropylamine involves the reaction of cyclopentanone with isopropylamine in the presence of a reducing agent. During this process, several potential impurities can be formed.

The reaction begins with the formation of an imine intermediate from cyclopentanone and isopropylamine. This is followed by reduction to the desired secondary amine. researchgate.net However, side reactions can occur. For instance, if the reduction of the imine is not sufficiently rapid, the imine may not form efficiently, leading to unreacted starting materials remaining in the reaction mixture. scite.ai Furthermore, the cyclopentanone itself can be reduced to form cyclopentanol. researchgate.net

During the conversion of the free amine to its hydrochloride salt, the introduction of hydrochloric acid must be carefully controlled to avoid the presence of excess acid in the final product. The use of specific reagents during synthesis, such as di-tert-butyl dicarbonate (B1257347) in alternative purification strategies, could also lead to trace-level impurities if not completely removed. nih.gov

Below is a table summarizing the potential impurities in the synthesis of this compound.

| Impurity Name | Type | Potential Origin |

| Cyclopentanone | Starting Material | Incomplete reaction |

| Isopropylamine | Starting Material | Incomplete reaction |

| Cyclopentanol | Byproduct | Reduction of cyclopentanone researchgate.net |

| N,N-Diisopropylcyclopentylamine | Byproduct | Over-alkylation of the product (less common) |

| N-Cyclopentyl-N-cyclopentyl-isopropylamine | Byproduct | Reaction of the product with cyclopentanone and subsequent reduction |

| Residual Solvents | Process-Related | From synthesis and purification steps |

| Excess Hydrochloric Acid | Process-Related | From salt formation |

Strategies for Purification and Quality Control of this compound

To ensure the production of this compound of high purity, a multi-step purification and quality control strategy is essential. This typically involves a combination of purification techniques to remove the identified impurities, followed by rigorous analytical testing.

Purification Strategies:

A common method for purifying amine hydrochlorides is recrystallization . The choice of solvent is critical and is determined by the solubility characteristics of the desired product versus its impurities. scirp.org A suitable solvent will dissolve the this compound at an elevated temperature, while the impurities remain either insoluble or highly soluble at cooler temperatures, allowing for the isolation of pure crystals upon cooling.

For the removal of non-polar impurities, a technique known as trituration can be employed. This involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. scirp.org

In some cases, particularly for the removal of structurally similar amine impurities, chromatographic purification of the free amine may be necessary before its conversion to the hydrochloride salt. Techniques such as column chromatography can be effective. nih.gov

An alternative approach involves the temporary protection of the secondary amine, for example, with di-tert-butyl dicarbonate, followed by purification of the protected amine and subsequent deprotection to yield the pure amine hydrochloride. This multi-step sequence can effectively remove impurities without the need for distillation or extensive chromatography. nih.gov

The final precipitation of the hydrochloride salt itself is a purification step. By adding hydrochloric acid to a solution of the purified free amine in an appropriate organic solvent, the hydrochloride salt will precipitate, leaving many impurities behind in the solution. google.com Careful washing of the filtered solid with a suitable solvent will further remove any remaining soluble impurities.

Quality Control:

A robust quality control program is vital to confirm the purity of this compound. A variety of analytical techniques are employed to identify and quantify any residual impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product and quantifying any organic impurities. scirp.org When coupled with a mass spectrometer (LC-MS), it can also aid in the identification of unknown impurities. jocpr.com For amines that lack a UV chromophore, derivatization with an agent like 9-fluorenylmethylchloroformate (FMOC-Cl) can be used to facilitate UV detection. rsc.orgresearchgate.net

Gas Chromatography (GC) , particularly headspace GC, is well-suited for the analysis of residual solvents and volatile amines. ijpsonline.com This technique can effectively separate and quantify volatile impurities that may be present in the final product.

Infrared (IR) Spectroscopy is a useful technique for confirming the identity of the compound and for detecting the presence of the amine salt. The characteristic stretching and bending vibrations of the N-H bond in the secondary amine salt can be readily identified. spectroscopyonline.com

Capillary Electrophoresis (CE) has emerged as another valuable analytical method for the separation and determination of amines, offering advantages such as low sample volume requirements and high resolution. rsc.org

The table below summarizes the common purification and quality control methods for this compound.

| Method | Purpose | Description |

| Recrystallization | Purification | Dissolving the solid in a hot solvent and allowing it to crystallize upon cooling to remove impurities. scirp.org |

| Trituration | Purification | Washing the solid with a solvent in which the product is insoluble to remove soluble impurities. scirp.org |

| Column Chromatography | Purification | Separating the free amine from impurities based on differential adsorption on a stationary phase. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quality Control | Separation and quantification of non-volatile organic impurities. scirp.org |

| Gas Chromatography (GC) | Quality Control | Separation and quantification of volatile impurities and residual solvents. ijpsonline.com |

| Infrared (IR) Spectroscopy | Quality Control | Identification of the compound and functional groups. spectroscopyonline.com |

| LC-MS / GC-MS | Quality Control | Identification and quantification of trace-level impurities. jocpr.com |

| Capillary Electrophoresis (CE) | Quality Control | High-resolution separation and quantification of amines. rsc.org |

Exploration of Molecular Targets and Ligand-Receptor Interactions of this compound

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of specific research on the molecular targets and ligand-receptor interactions of this compound. While the broader class of cyclopentylamine derivatives has been the subject of some pharmacological inquiry, data pertaining directly to this specific compound is not available.

Receptor Binding Affinity and Selectivity Studies of this compound

There are no published studies detailing the receptor binding affinity and selectivity of this compound for any known biological receptors. While research into related compounds, such as certain cyclopentylamine derivatives, has identified them as dual antagonists for the NK1 receptor and inhibitors of the serotonin (B10506) reuptake transporter, this information cannot be extrapolated to this compound without direct experimental evidence.

Ion Channel Modulation by this compound

There is no available research on the modulatory effects of this compound on any ion channels.

Cellular and Subcellular Effects of this compound

Consistent with the absence of molecular-level studies, there is a corresponding lack of information regarding the cellular and subcellular effects of this specific compound.

In Vitro Cellular Assays for Biological Activity of this compound

No in vitro cellular assays investigating the biological activity of this compound have been published in the scientific literature. While derivatives of the parent cyclopentylamine structure have been assessed in various cell-based assays, including those for anticancer activity, these findings are not directly applicable to this compound.

Mechanistic Studies on this compound's Cellular Actions

Given the absence of foundational data on its biological activity, no mechanistic studies on the cellular actions of this compound have been undertaken or published.

Signal Transduction Pathway Modulation by this compound

There are no publicly available scientific studies that have investigated the modulatory effects of this compound on any signal transduction pathways. Research into how this compound might interact with cellular signaling cascades, such as G-protein coupled receptors, kinase pathways, or ion channels, has not been published in the accessible scientific literature.

In Vivo Pharmacodynamic Characterization of this compound

The pharmacodynamic properties of this compound in living organisms have not been characterized in any published research. This includes a lack of information on its mechanism of action, dose-response relationships, and duration of effect at a systemic level.

General Behavioral Phenotyping in Animal Models Exposed to this compound

A comprehensive search for studies involving the administration of this compound to animal models yielded no results. Consequently, there is no data on its potential effects on general behavior, such as locomotion, anxiety-like behavior, cognitive function, or sensory-motor responses.

Organ Systemic Effects of this compound

There is no available research detailing the effects of this compound on the various organ systems of the body. Studies on its cardiovascular, respiratory, renal, hepatic, or central nervous system effects have not been published.

Toxicological Profiles and Safety Assessments of Cyclopentylisopropylamine Hydrochloride

Neurotoxicity and Cardiotoxicity Profiling of Cyclopentylisopropylamine Hydrochloride

There is no available information from in vivo or in vitro studies to characterize the potential neurotoxic or cardiotoxic effects of this compound. Research into its effects on neuronal cell viability, synaptic function, or cardiovascular parameters such as heart rate, blood pressure, and cardiac muscle function has not been published in the scientific literature.

Analytical Techniques for the Detection and Characterization of Cyclopentylisopropylamine Hydrochloride

Chromatographic Methodologies for Cyclopentylisopropylamine Hydrochloride Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. This separation is paramount for accurate quantification and identification. For a compound like this compound, both gas and liquid chromatography offer viable pathways for analysis.

Gas Chromatography (GC) Applications for this compound

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that Cyclopentylisopropylamine is a relatively small molecule, GC is a suitable method, particularly for assessing purity and detecting volatile impurities. The hydrochloride salt itself is non-volatile; therefore, analysis typically requires either derivatization of the amine to a more volatile form or direct analysis of the free base after liberation from the salt.

A common approach involves the use of a capillary column with a specific stationary phase to achieve separation. For amines, columns with a basic or wax-based stationary phase are often preferred to prevent peak tailing caused by the interaction of the basic amine with acidic sites on the column. A flame ionization detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds.

Key parameters for a hypothetical GC-FID method for Cyclopentylisopropylamine analysis are outlined below.

| Parameter | Typical Value/Condition | Purpose |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | Provides separation based on boiling point and polarity. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min | Separates compounds based on their elution from the column over time. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive and linear response for quantification. |

| Detector Temp | 300 °C | Prevents condensation of the analyte in the detector. |

Liquid Chromatography (LC) Applications for this compound

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique in pharmaceutical analysis. It is well-suited for non-volatile and thermally labile compounds, making it ideal for the direct analysis of this compound without the need for derivatization.

Reversed-phase HPLC is the most common mode used for such analyses. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound would be achieved based on its hydrophobic interactions with the stationary phase. An acidic mobile phase is often employed to ensure the amine is in its protonated, more water-soluble form, which can improve peak shape and retention characteristics. Detection is typically accomplished using an ultraviolet (UV) detector, although the chromophore of Cyclopentylisopropylamine may limit sensitivity at higher wavelengths.

A potential set of conditions for an HPLC-UV method is detailed in the following table.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Trifluoroacetic Acid | Elutes the compound from the column; acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temp | 30 °C | Ensures reproducible retention times. |

| Detection | UV at ~210 nm | Measures the absorbance of the analyte for quantification. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Hyphenated Techniques (GC-MS, LC-MS/MS) in this compound Detection

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a higher degree of certainty in identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. This technique is particularly useful for identifying unknown impurities and degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful tool, offering high sensitivity and selectivity. It is the method of choice for trace-level analysis. In LC-MS/MS, after separation by LC, the analyte is ionized (commonly by electrospray ionization, ESI) and the parent ion is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even in complex matrices.

Spectroscopic Approaches for this compound Identification and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. They rely on the interaction of electromagnetic radiation with the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would be the primary experiments.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the cyclopentyl ring, the isopropyl group, and the amine proton. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

| Proton/Carbon Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH | ~3.0 - 3.5 | ~50 - 55 |

| Isopropyl CH₃ | ~1.2 - 1.5 | ~20 - 25 |

| Cyclopentyl CH | ~2.0 - 2.5 | ~55 - 60 |

| Cyclopentyl CH₂ | ~1.5 - 2.0 | ~25 - 35 |

| NH₂⁺ | Variable, broad | N/A |

Infrared (IR) and Raman Spectroscopy for this compound Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. They are often used for the identification of compounds and for studying polymorphism.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the ammonium (B1175870) salt, the C-H bonds of the alkyl groups, and C-N bonds.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional structural information.

Key vibrational frequencies for this compound would include:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Weak |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| N-H Bend | 1600 - 1500 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis spectrum. The principle relies on the interaction of ultraviolet or visible light with the electrons within a molecule, leading to electronic transitions between energy levels. For a compound like this compound, the absorption of UV light is primarily associated with the phenyl group, which acts as a chromophore.

The utility of UV-Vis spectroscopy in the analysis of this compound lies in its simplicity, cost-effectiveness, and suitability for concentration measurements using the Beer-Lambert law. The analysis involves dissolving the compound in a suitable solvent that does not absorb in the same region, such as methanol (B129727) or water, and measuring the absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption.

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental work by predicting the electronic transitions and absorption maxima. dergipark.org.tr For similar molecules containing a phenyl group, the expected absorption maxima typically fall within the 200-300 nm range. dergipark.org.tr The specific λmax for this compound would be determined experimentally by scanning a solution of the compound across the UV spectrum.

Table 1: Representative UV-Vis Absorption Data for a Phenyl-Containing Compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| Hexane | 1.88 | 254 | 200 |

| Ethanol | 24.55 | 257 | 230 |

| Methanol | 32.7 | 258 | 245 |

| Water | 80.1 | 260 | 260 |

Electrochemical and Other Advanced Analytical Techniques for this compound

Beyond standard spectroscopic methods, electrochemical techniques offer high sensitivity and selectivity for the analysis of electroactive compounds. While specific electrochemical studies on this compound are not widely published, the presence of the amine functional group suggests potential for analysis via techniques like voltammetry. This would involve the oxidation of the amine group at a specific potential on the surface of an electrode, generating a current signal proportional to the compound's concentration.

Advanced analytical techniques often involve coupling separation methods with sensitive detectors. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a Mass Spectrometer (LC-MS) is a cornerstone of modern analytical chemistry. nih.gov

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Mass Spectrometry (MS): When coupled with LC, MS provides highly specific detection and structural information. The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z), allowing for unambiguous identification and quantification.

Bioanalytical Method Development for this compound in Biological Matrices

The quantification of compounds in complex biological matrices such as plasma, urine, or tissue is essential for various scientific studies. researchgate.net Developing a robust bioanalytical method for this compound requires careful consideration of sample preparation, separation, and detection to ensure accuracy, precision, and sensitivity. pnrjournal.com

The primary challenge in bioanalysis is the removal of endogenous interferences from the matrix. nih.gov Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest from the aqueous biological sample into an immiscible organic solvent, leaving many interferences behind.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a suitable solvent. mdpi.com

Following sample extraction, the analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov This technique offers superior sensitivity and selectivity, which is crucial for detecting low concentrations of the analyte in a biological sample. nih.govmdpi.com The development and validation of such a method involve several key parameters, as outlined by regulatory guidelines.

Table 2: Typical Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV |

| Accuracy | The closeness of the measured value to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) |

| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible |

| Matrix Effect | The influence of co-eluting, endogenous matrix components on the ionization of the analyte. | IS-normalized matrix factor CV ≤ 15% |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Concentration change within ±15% of baseline |

The successful development of these analytical and bioanalytical methods is critical for the reliable characterization and quantification of this compound in both simple solutions and complex biological systems.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of Cyclopentylisopropylamine Hydrochloride

Design and Synthesis of Cyclopentylisopropylamine Hydrochloride Analogues for SAR Elucidation

The exploration of the structure-activity relationships of a lead compound like this compound would systematically begin with the design and synthesis of a library of analogues. This process involves methodical structural modifications to probe the impact of different chemical features on the compound's biological activity.

The synthetic strategy for creating analogues would likely revolve around modifications of the three key structural components: the cyclopentyl ring, the isopropyl group, and the secondary amine.

Cyclopentyl Ring Modifications:

Ring Expansion and Contraction: Synthesizing analogues with cyclobutyl, cyclohexyl, or even cycloheptyl groups in place of the cyclopentyl ring would help determine the optimal ring size for biological activity.

Substitution on the Ring: Introducing various substituents (e.g., alkyl, hydroxyl, fluoro) at different positions on the cyclopentyl ring would probe for any specific steric or electronic interactions with the biological target.

N-Isopropyl Group Modifications:

Alkyl Chain Variation: Replacing the isopropyl group with other branched or linear alkyl groups (e.g., tert-butyl, isobutyl, n-propyl) would elucidate the steric requirements around the nitrogen atom.

Introduction of Functional Groups: Incorporating polar functional groups into the N-alkyl substituent could explore potential new hydrogen bonding or polar interactions.

Amine and Spacer Modifications:

The secondary amine is crucial for the hydrochloride salt formation and likely for key interactions. Modifications might include quaternization to a tertiary amine or alteration of the electronic properties of the nitrogen atom through adjacent functional groups.

A representative, albeit hypothetical, synthetic approach for generating such analogues could involve the reductive amination of cyclopentanone (B42830) with various primary amines or the reaction of cyclopentylamine (B150401) with different ketones.

For example, in studies on α-substituted cyclopropylamine (B47189) derivatives as inhibitors of histone demethylase KDM1A, a key strategy involved the decoration of a phenyl ring attached to the cyclopropane (B1198618) core. nih.gov This highlights a common approach where a core scaffold is maintained while peripheral substituents are varied to improve potency and understand the SAR. nih.gov Similarly, research on N-arylrolipram derivatives identified that compounds with a 3-cyclopentyloxy-4-methoxyphenyl group were potent inhibitors of phosphodiesterase 4 (PDE4), demonstrating how modifications to a cyclopentyl-containing moiety can significantly influence biological activity. nih.gov

A hypothetical SAR study on this compound might yield data that could be tabulated to correlate structural changes with biological response, as shown in the interactive table below.

Table 1: Hypothetical Structure-Activity Relationship Data for Cyclopentylisopropylamine Analogues

| Compound ID | Cycloalkyl Ring | N-Substituent | Relative Activity (%) |

|---|---|---|---|

| 1 | Cyclopentyl | Isopropyl | 100 |

| 2 | Cyclobutyl | Isopropyl | 75 |

| 3 | Cyclohexyl | Isopropyl | 90 |

| 4 | Cyclopentyl | tert-Butyl | 110 |

| 5 | Cyclopentyl | n-Propyl | 60 |

Pharmacophore Modeling and Ligand-Based Drug Design for this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. nih.govnih.gov A pharmacophore model defines the essential steric and electronic features that a molecule must possess to exert a specific biological effect. researchgate.net

For this compound, a pharmacophore model would be generated based on a set of known active and inactive analogues. The key features would likely include:

A hydrophobic feature: Representing the cyclopentyl and isopropyl groups.

A hydrogen bond donor feature: Representing the secondary amine.

A positive ionizable feature: Corresponding to the protonated amine of the hydrochloride salt.

The spatial arrangement of these features is critical. The distances and angles between the hydrophobic center, the hydrogen bond donor, and the positive charge would constitute the pharmacophore hypothesis. This model then serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore predicted to be active. dovepress.com

Modern pharmacophore modeling can also incorporate information from inactive compounds to refine the model and improve its selectivity. mdpi.com Furthermore, these models are often used in conjunction with molecular docking simulations to enhance the accuracy of virtual screening campaigns. nih.govdovepress.com

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry provides powerful tools to simulate and predict how a molecule like this compound interacts with its biological target at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjaper.in If the 3D structure of the biological target for this compound were known, docking studies would be instrumental in:

Predicting the Binding Pose: Identifying the specific orientation of the cyclopentyl and isopropyl groups within the binding pocket.

Analyzing Interactions: Detailing the key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and ionic interactions with the ligand.

Scoring and Ranking: Estimating the binding affinity of different analogues to prioritize them for synthesis.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govatlantis-press.com For a series of this compound analogues, a QSAR model would be developed using various molecular descriptors.

These descriptors quantify different aspects of the molecules' physicochemical properties:

Topological descriptors: Describe the connectivity of atoms.

Electronic descriptors: Relate to the distribution of electrons (e.g., dipole moment).

Steric descriptors: Define the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP).

A statistical method, such as multiple linear regression, would then be used to generate an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can be used to predict the activity of newly designed, unsynthesized analogues, thereby guiding the drug design process. nih.gov For instance, a QSAR study on N-aryl derivatives for Alzheimer's disease identified that descriptors related to lipophilicity and molecular shape were crucial for their bioactivity. nih.gov

Table 2: Example of Descriptors for a Hypothetical QSAR Model

| Compound ID | LogP | Molecular Weight | Dipole Moment | Predicted Activity |

|---|---|---|---|---|

| 1 | 2.5 | 163.7 | 1.2 D | 100 |

| 2 | 2.1 | 149.7 | 1.1 D | 78 |

| 3 | 2.9 | 177.7 | 1.3 D | 92 |

| 4 | 3.0 | 177.7 | 1.4 D | 115 |

| 5 | 2.0 | 149.7 | 1.2 D | 65 |

Stereochemical Considerations in this compound Activity

Stereochemistry, the 3D arrangement of atoms, can have a profound impact on the biological activity of a chiral molecule. solubilityofthings.commdpi.com this compound possesses a chiral center at the carbon atom of the cyclopentyl ring to which the amino group is attached. This means it can exist as a pair of enantiomers (non-superimposable mirror images).

It is highly probable that these enantiomers will exhibit different biological activities. This phenomenon, known as stereoselectivity, arises because biological targets, such as enzymes and receptors, are themselves chiral. nih.govnih.gov One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a strong biological response, while the other (the distomer) may have a much weaker or even different activity. rsc.org

In a study of rolipram (B1679513) derivatives, it was found that the (S)-enantiomer was a more potent inhibitor of PDE4 than the (R)-enantiomer, highlighting the importance of stereochemistry in this class of compounds. nih.gov Therefore, a comprehensive medicinal chemistry program for this compound would require the separation of the racemic mixture into its individual enantiomers and the evaluation of their biological activities independently. This is crucial for identifying the more potent and potentially safer enantiomer for further development.

Metabolism and Pharmacokinetic Studies of Cyclopentylisopropylamine Hydrochloride

Absorption and Distribution Profiles of Cyclopentylisopropylamine Hydrochloride

In Vitro and In Situ Permeability Studies of this compound

No data available.

Tissue Distribution and Accumulation of this compound

No data available.

Biotransformation Pathways of this compound

Identification of Metabolites of this compound

No data available.

Cytochrome P450 (CYP) Enzyme Involvement in this compound Metabolism

No data available.

Phase II Metabolic Conjugations of this compound

No data available.

Scientific Data on this compound Metabolism and Pharmacokinetics Currently Unavailable

A thorough review of available scientific and academic literature reveals a lack of specific research data concerning the metabolism, pharmacokinetic profile, excretion routes, and inter-species metabolic differences of the chemical compound this compound.

While general principles of drug metabolism and pharmacokinetics are well-established, detailing how substances are absorbed, distributed, metabolized, and excreted by the body, these cannot be specifically applied to this compound without dedicated studies. Research into the metabolic pathways of related compounds exists, but direct extrapolation of these findings to this compound would be scientifically invalid.

Currently, there are no published studies that would allow for a detailed discussion or the creation of data tables for the following topics as they relate to this compound:

Inter-species Differences in Metabolism:There is no comparative research detailing how the metabolism of this specific compound may vary between different species, which is a critical component in preclinical drug development and safety assessment.

Without foundational research to draw upon, any article on these specific aspects of this compound would be speculative. The scientific community has not yet published the necessary investigations to provide the detailed, evidence-based information requested.

Neurobiological Effects and Receptor Interactions of Cyclopentylisopropylamine Hydrochloride

Central Nervous System (CNS) Penetration and Distribution of Cyclopentylisopropylamine Hydrochloride

There is no available research that has investigated the ability of this compound to cross the blood-brain barrier and enter the central nervous system. Key pharmacokinetic parameters, such as the brain-to-plasma concentration ratio (Kp), the unbound brain-to-unbound plasma concentration ratio (Kp,uu), and the rate of brain penetration, have not been determined for this compound. Factors that typically influence CNS penetration, including molecular size, lipophilicity, and interaction with efflux transporters at the blood-brain barrier, remain uncharacterized for this compound.

Neurotransmitter System Modulation by this compound

No studies have been published detailing the effects of this compound on any neurotransmitter systems.

Monoamine Transporter Interactions of this compound

There is a lack of data regarding the interaction of this compound with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Consequently, its potential to act as a monoamine reuptake inhibitor or releasing agent is unknown.

Receptor Agonism and Antagonism by this compound in the CNS

The binding affinity and functional activity of this compound at various CNS receptors have not been profiled in any published research. There is no information available on whether this compound acts as an agonist, antagonist, or allosteric modulator at any known neurotransmitter receptor.

Neuropathological Considerations Related to this compound Exposure

There are no published reports or case studies that have examined the potential for this compound to induce neuropathological changes. The long-term effects of exposure on neuronal health and brain structure have not been investigated.

Table of Compounds Mentioned

Forensic Chemistry and Legal Classification of Cyclopentylisopropylamine Hydrochloride

Methodologies for Forensic Detection of Cyclopentylisopropylamine Hydrochloride

Due to the limited specific research on this compound, the methodologies for its detection are extrapolated from established forensic workflows for other new psychoactive substances, particularly synthetic stimulants with similar chemical structures. walshmedicalmedia.comresearchgate.net Forensic drug chemistry relies on a two-tiered approach: presumptive testing for preliminary identification and confirmatory testing for definitive structural elucidation. simplyforensic.com

Detection of this compound in Biological Samples (e.g., blood, urine, hair)

The analysis of biological matrices is crucial in clinical and forensic toxicology to determine exposure.

Sample Preparation: Biological samples such as blood, urine, and hair are complex matrices requiring a clean-up step prior to analysis to remove interfering substances. researchgate.net Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dilute-and-shoot methods, where the sample is simply diluted before injection. nih.govd-nb.info For instance, a "dilute-and-inject" method might involve diluting a urine sample with deionized water, adding an internal standard, and then analyzing it via liquid chromatography-mass spectrometry (LC-MS). d-nb.info

Analytical Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the detection and quantification of NPS in biological fluids due to its high sensitivity and selectivity. researchgate.netnih.gov The method involves chromatographic separation of the analyte from the matrix followed by mass spectrometric detection, which can provide structural information for unambiguous identification. nih.gov LC-MS/MS methods are capable of detecting a wide range of stimulants and their metabolites in urine. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used in forensic toxicology. chromatographyonline.com For amine compounds like Cyclopentylisopropylamine, derivatization may be necessary to improve their chromatographic behavior. chromatographyonline.com

Immunoassays: These are often used as a preliminary screening tool. However, their utility for highly specific compounds like this compound may be limited unless specific antibodies are developed. Cross-reactivity with other stimulants can lead to false positives. oup.com

Below is a table summarizing typical analytical parameters for the detection of stimulants in urine using LC-MS/MS, which would be applicable for this compound.

| Analytical Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | researchgate.net |

| Linearity (r²) | > 0.99 | nih.gov |

| Accuracy | 85-115% | sigmaaldrich.com |

| Precision (RSD) | < 15% | nih.gov |

Identification of this compound in Seized Materials

The analysis of seized powders, tablets, or liquids aims to identify the controlled substance and determine its purity. forensicsciencesimplified.org

Sample Preparation: For hydrochloride salts, the compound is typically dissolved in a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water. mass.gov

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone of forensic drug analysis for seized materials. nih.gov It provides excellent separation of volatile compounds and characteristic mass spectra for identification. The hydrochloride salt form of amines can present challenges for GC analysis, and conversion to the free base may occur in the injection port. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is increasingly used for the analysis of seized drugs, especially for thermally labile or non-volatile compounds. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint of a substance and is a valuable tool for the identification of pure compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is instrumental in the unambiguous identification of new substances and for differentiating isomers. nih.gov

Differentiation of this compound from Related Isomers and Analogues

A significant challenge in forensic chemistry is the differentiation of isomers (compounds with the same molecular formula but different structural arrangements) and analogues (structurally similar compounds). eurl-pesticides.eu For this compound, this could include positional isomers of the isopropyl group on the cyclopentyl ring or other N-alkylated cyclopentylamine (B150401) derivatives.

Chromatographic Separation: Techniques like capillary gas chromatography and high-performance liquid chromatography (HPLC) are essential for separating isomers. google.comresearchgate.net Chiral chromatography, using specialized columns, can be employed to separate enantiomers (mirror-image isomers). mdpi.comgcms.cz The choice of column and chromatographic conditions (e.g., temperature gradient in GC) is critical for achieving separation. researchgate.net

Mass Spectrometry: While mass spectrometry alone may not always differentiate isomers, tandem mass spectrometry (MS/MS) can sometimes produce unique fragmentation patterns that allow for distinction. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help in confirming the elemental composition.

Spectroscopic Methods: NMR spectroscopy is a powerful tool for differentiating isomers as it provides detailed information about the connectivity of atoms in a molecule. nih.gov

The following table outlines techniques used to differentiate isomers of related compounds:

| Technique | Principle of Differentiation | Reference |

| Capillary GC | Differences in retention time based on boiling point and interaction with the stationary phase. | nih.gov |

| HPLC/UHPLC | Differences in retention time based on polarity and interaction with the stationary and mobile phases. | nih.gov |

| Chiral Chromatography | Separation of enantiomers based on their interaction with a chiral stationary phase. | mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Unique fragmentation patterns of isomers. | nih.gov |

| NMR Spectroscopy | Distinct chemical shifts and coupling constants for different isomeric structures. | nih.gov |

Global Regulatory Status and Scheduling of this compound and its Analogues

The legal status of new psychoactive substances like this compound is often complex and varies significantly between jurisdictions. unodc.org Many countries have implemented legislation to control NPS, either by specifically listing individual compounds or by using broader "analogue" or "generic" legislation. unodc.orgarchives.gov

International Framework: The United Nations conventions on drug control provide a framework for the international scheduling of substances. unodc.org However, the process for placing a new substance under international control can be lengthy.

National Legislation:

United States: The Controlled Substances Act (CSA) and the Synthetic Drug Abuse Prevention Act of 2012 allow for the scheduling of specific substances and the prosecution of cases involving analogues of controlled substances. archives.govamericanaddictioncenters.org Synthetic stimulants are often classified as Schedule I substances. dea.gov

European Union: The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new substances and provides risk assessments to inform control measures across member states. numberanalytics.com

Other Jurisdictions: Many other countries have their own specific drug laws and are increasingly adopting measures to control NPS. zenodo.org

As of late 2024, this compound is not explicitly scheduled under the main international drug control treaties. Its legal status at a national level would depend on whether it falls under the scope of existing analogue legislation for stimulants.

Implications of Research Findings on the Legal Classification of this compound

Forensic chemistry research plays a pivotal role in the legal classification of NPS. researchgate.net The identification and characterization of a new substance are the first steps toward its control. simplyforensic.comforensicsciencesimplified.org

Evidence for Scheduling: Forensic data, including chemical structure, purity of seized materials, and prevalence in biological samples, provide the scientific evidence base for regulatory agencies to conduct risk assessments. forensicsciencesimplified.orguga.edu These assessments evaluate the potential for abuse and public health risks, which are key considerations for drug scheduling. forensicsciencesimplified.org

Challenges for Legislation: The rapid emergence of new analogues designed to circumvent existing laws presents a continuous challenge. zenodo.orguga.edu Forensic research helps to identify these new trends, enabling lawmakers to update legislation. researchgate.net The use of generic or analogue-based legislation is a direct response to the scientific reality of rapid chemical diversification by clandestine chemists. unodc.org

Future Research Directions and Unanswered Questions Regarding Cyclopentylisopropylamine Hydrochloride

Emerging Research Areas for Cyclopentylisopropylamine Hydrochloride

The evolving landscape of medicinal chemistry and pharmacology presents several exciting new research areas for this compound. One key area is the investigation of its potential as a scaffold for the development of allosteric modulators of G protein-coupled receptors (GPCRs). The unique conformational constraints imposed by the cyclopentyl and isopropyl groups may allow for selective interaction with allosteric sites, offering a novel mechanism for modulating receptor activity with potentially greater specificity and fewer side effects than traditional orthosteric ligands.

Another emerging field of interest lies in the application of this compound derivatives in the development of probes for chemical biology. The synthesis of radiolabeled or fluorescently tagged versions of these compounds could provide invaluable tools for studying the distribution, binding kinetics, and physiological roles of their target receptors in complex biological systems. Furthermore, the exploration of deuterated analogs of this compound could lead to compounds with altered metabolic profiles and potentially improved pharmacokinetic properties.

Identification of Critical Knowledge Gaps in this compound Research

Despite the progress made, there are significant gaps in our understanding of this compound. A primary knowledge gap is the comprehensive elucidation of its off-target profile. While its primary pharmacological targets may be known, a thorough screening against a broad panel of receptors, enzymes, and ion channels is necessary to fully characterize its selectivity and potential for unintended interactions.

Furthermore, there is a lack of in-depth research into the metabolic fate of this compound in various species, including humans. Understanding the specific metabolic pathways, identifying the major metabolites, and assessing their potential pharmacological activity and toxicity are crucial steps for any further development. The ontogeny and age-associated expression of receptor systems involved in the pharmacokinetics of such compounds also represent a significant knowledge gap, which could impact their potential application in different age groups. nih.gov

Finally, the long-term effects of exposure to this compound have not been extensively studied. Research into potential chronic effects on various organ systems and a deeper understanding of the molecular mechanisms driving its pharmacokinetic behavior are needed to build a complete safety and efficacy profile.

Potential for Therapeutic Applications and Further Preclinical Development of this compound-Based Compounds

The unique structural features of this compound suggest potential for its derivatives in various therapeutic areas. The development of analogs with modified substituent groups on the cyclopentyl ring or alterations to the isopropylamine (B41738) side chain could lead to compounds with enhanced potency, selectivity, and favorable drug-like properties.

Further preclinical development will hinge on addressing the identified knowledge gaps. This includes comprehensive in vitro and in vivo pharmacological profiling to establish a clear mechanism of action and therapeutic window. The development of robust and scalable synthetic routes for lead compounds will also be essential for producing the quantities needed for advanced preclinical testing, including toxicology and pharmacokinetic studies in relevant animal models. The use of physiologically based pharmacokinetic (PBPK) modeling could be a valuable tool in extrapolating data and predicting human pharmacokinetics, despite current limitations in understanding the pediatric disposition of similar molecules. nih.gov

The ultimate goal of this continued research is to determine if the this compound scaffold can yield novel drug candidates that offer significant advantages over existing therapies for a range of disorders. This will require a concerted effort from medicinal chemists, pharmacologists, and other researchers to systematically explore the chemical space around this intriguing molecule.

Q & A

Q. What established methods are used to synthesize cyclopentylisopropylamine hydrochloride, and what are their key parameters (e.g., yields, reaction conditions)?

A scalable synthesis involves cyclopropane ring formation via [2+1] cycloaddition, followed by amine functionalization under controlled pH. For example, Kozhushkov et al. (2011) achieved a 78% yield using a Pd-catalyzed cross-coupling reaction with cyclopropane precursors and isopropylamine derivatives . Key parameters include temperature (0–5°C for cyclopropanation), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 amine-to-acyl chloride). Limitations include sensitivity to moisture and competing side reactions in non-polar solvents .

Q. How is this compound characterized to confirm structural identity and purity?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify cyclopropane ring protons (δ 1.2–1.8 ppm) and amine proton environments .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 254 nm, achieving >98% purity .

- Mass Spectrometry (MS) : Molecular ion peaks matching the theoretical mass (e.g., m/z 135.63 for CHClN) .

- Elemental Analysis : Confirming C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological data for this compound?

Conflicting data (e.g., receptor binding affinities) may arise from variations in assay conditions or compound purity. Methodological steps include:

- Batch Validation : Repeating experiments with independently synthesized batches to exclude synthesis-related impurities .

- Assay Standardization : Using uniform buffers (e.g., phosphate-buffered saline at pH 7.4) and control compounds (e.g., reference antagonists) .

- Data Triangulation : Cross-referencing results with structural analogs (e.g., cyclopropyl norfentanyl hydrochloride) to identify structure-activity trends .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Density Functional Theory (DFT) calculations model cyclopropane ring strain (∼27 kcal/mol) and nucleophilic attack sites. For example:

- Reactivity Prediction : The amine group’s electron-donating effect increases susceptibility to electrophilic substitution at the cyclopropane β-carbon .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing higher reactivity in aprotic solvents like THF .

- Transition State Analysis : Identifying energy barriers for ring-opening reactions under acidic conditions (e.g., HCl-mediated hydrolysis) .

Q. What are the best practices for reporting experimental protocols involving this compound?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Replicability : Detail reaction conditions (e.g., "stirred at 25°C for 24 h under N") and characterization data in tabular format .

- Safety Compliance : Include hazard mitigation steps (e.g., "handled in a fume hood with nitrile gloves") as per ECHA regulations .

- Data Transparency : Provide raw NMR/HPLC files as supplementary material to enable independent verification .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.